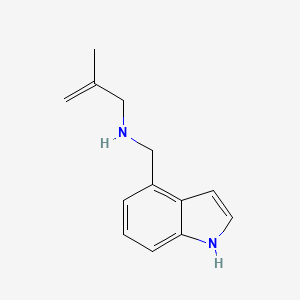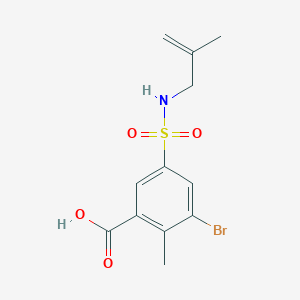![molecular formula C9H15N3OS B6645525 2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol](/img/structure/B6645525.png)
2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DM-1 and has been shown to have promising effects in various areas of research.
作用機序
The mechanism of action of DM-1 involves the inhibition of microtubule polymerization. Microtubules are important structures in cells that are involved in cell division and other cellular processes. By inhibiting microtubule polymerization, DM-1 disrupts these processes and induces cell death.
Biochemical and Physiological Effects:
DM-1 has been shown to have a number of biochemical and physiological effects. In addition to its effects on microtubule polymerization, DM-1 has been shown to inhibit the activity of certain enzymes and alter the expression of certain genes. Additionally, DM-1 has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using DM-1 in lab experiments is its potency. DM-1 has been shown to be effective at low concentrations, which can be advantageous in experiments where high concentrations of a compound may be toxic to cells. One limitation of DM-1 is its solubility. DM-1 is not very soluble in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions for research on DM-1. One area of research that has shown promise is in the development of DM-1 derivatives that may have improved solubility and potency. Additionally, further research is needed to better understand the mechanism of action of DM-1 and its effects on different cell types. Finally, research is needed to determine the safety and efficacy of DM-1 in humans.
合成法
The synthesis of DM-1 involves a multi-step process that includes the reaction of 3-methyl-1,2,4-thiadiazol-5-amine with cyclobutanone to form an intermediate. This intermediate is then reacted with formaldehyde and methylamine to form DM-1.
科学的研究の応用
DM-1 has been studied for its potential applications in various areas of scientific research. One area of research that has shown promise is in the treatment of cancer. DM-1 has been shown to inhibit the growth of cancer cells and induce cell death in vitro. Additionally, DM-1 has been shown to be effective in animal models of cancer.
特性
IUPAC Name |
2,2-dimethyl-3-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3OS/c1-5-10-8(14-12-5)11-6-4-7(13)9(6,2)3/h6-7,13H,4H2,1-3H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICMLYLDAIIYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)NC2CC(C2(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-3-[(2-ethylpyrazol-3-yl)methylamino]-N-methylbenzamide](/img/structure/B6645452.png)
![3-methylsulfonyl-N-[1-(5-methylthiophen-2-yl)ethyl]pyridin-2-amine](/img/structure/B6645466.png)

![1-[[(5-Methoxypyrimidin-2-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B6645478.png)

![2-methyl-N-[(4-methyl-3-nitrophenyl)methyl]prop-2-en-1-amine](/img/structure/B6645504.png)

![2-methyl-N-[(4-methylsulfanylphenyl)methyl]prop-2-en-1-amine](/img/structure/B6645511.png)
![6-[(3-Hydroxy-2,2-dimethylcyclobutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6645518.png)
![3-[(5-Chloropyrimidin-2-yl)amino]-2,2-dimethylcyclobutan-1-ol](/img/structure/B6645520.png)
![2,2-Dimethyl-3-[(6-propan-2-ylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B6645521.png)
